4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-8-12(15)6-7-13(9)10-2-4-11(14)5-3-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHOASMWIVIFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284664 | |
| Record name | 4′-Fluoro-2-methyl[1,1′-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67531-81-1 | |
| Record name | 4′-Fluoro-2-methyl[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67531-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Fluoro-2-methyl[1,1′-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoro 2 Methyl 1,1 Biphenyl 4 Ol
Regioselective Functionalization Techniques
Hydroxylation Methods for Biphenylols
The direct introduction of a hydroxyl group onto a pre-formed biphenyl (B1667301) framework represents an efficient synthetic strategy. This approach, known as hydroxylation, can be achieved through various methods, including transition-metal-catalyzed C-H activation.
One notable method is the Palladium(II)-catalyzed C(sp²)-H hydroxylation of [1,1'-biphenyl]-2-ols. researchgate.net In this type of reaction, a starting material like 2-methyl-[1,1'-biphenyl] could theoretically be hydroxylated. More commonly, a related compound, [1,1'-biphenyl]-2-ol, can be further hydroxylated to produce a 2,2'-biphenol. researchgate.net This reaction is directed by the existing hydroxyl group and utilizes an oxidant, such as tert-butyl hydroperoxide (tBuOOH), to facilitate the introduction of the new hydroxyl moiety. researchgate.net This process is significant because it offers a pathway to dihydroxybiphenyls, which are valuable synthons, and it competes with alternative intramolecular reactions that could form dibenzofurans. researchgate.net
More recent developments have explored metal-free hydroxylation techniques. For instance, photoexcited nitroarenes can be used to hydroxylate C-H bonds under anaerobic conditions. youtube.com This method involves the nitroarene acting as a photo-excited hydrogen atom transfer (HAT) agent. youtube.com The process is proposed to proceed via a radical recombination of a carbon-centered radical with the excited nitroarene, followed by fragmentation to yield the alcohol product. youtube.com This approach is valued for its mild conditions and selectivity for alcohol products over further oxidation to carbonyls. youtube.com
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Palladium-Catalyzed C-H Hydroxylation | Pd(OAc)₂ / tBuOOH | Hydroxyl-directed; selective for biphenols over dibenzofurans. | researchgate.net |
| Photoexcited Nitroarene Hydroxylation | Nitroarene / 390 nm light | Metal-free; anaerobic; mild conditions; selective for alcohols. | youtube.com |
Development of Novel Synthetic Pathways
The construction of the core biphenyl structure of 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol is most commonly achieved through cross-coupling reactions that form the central carbon-carbon bond between the two aromatic rings.
Modular Synthesis Strategies
Modular synthesis allows for the construction of complex molecules from distinct, interchangeable fragments, offering flexibility and efficiency. researchgate.netyoutube.com For biphenyls, this typically involves the coupling of two functionalized benzene (B151609) derivatives.
Suzuki-Miyaura Coupling : This is one of the most powerful and widely used methods for biaryl synthesis. It involves the palladium-catalyzed reaction between an aryl- or vinyl-boronic acid and an aryl- or vinyl-halide. For the target molecule, this would likely involve coupling a derivative of 2-methyl-4-hydroxyphenyl (e.g., 4-bromo-2-methylphenol, with the hydroxyl group potentially protected) and 4-fluorophenylboronic acid.
Ullmann Coupling : A classical method, the Ullmann reaction involves the copper-mediated coupling of two aryl halides. It is particularly useful for preparing sterically hindered or polyfunctionalized biphenyls where other methods might fail. nih.gov
Benzyne-Based Synthesis : A more recent one-pot procedure involves the reaction of arylmagnesium halides with benzyne, followed by the addition of a desired functional group. acs.org This method provides a rapid and cost-effective route to various functionalized biphenyls from relatively inexpensive starting materials. acs.org
| Reaction | Key Reagents | Typical Catalyst | Primary Application | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Palladium Complex | General and highly functional group tolerant biaryl synthesis. | acs.org |
| Ullmann Coupling | Aryl Halide + Aryl Halide | Copper | Synthesis of sterically hindered or poly-substituted biphenyls. | nih.gov |
| Benzyne-Based Synthesis | Arylmagnesium Halide + Benzyne | None (Stoichiometric) | Rapid, one-pot synthesis of functionalized biphenyls. | acs.org |
Chemo- and Regioselective Arylation of Phenols
A more advanced and atom-economical approach is the direct C-H arylation of phenols. This strategy avoids the pre-functionalization (e.g., halogenation) of the phenol (B47542) ring, instead activating a C-H bond directly for coupling. The hydroxyl group of the phenol can act as a directing group, guiding the arylation to a specific position (chemo- and regioselectivity). For the synthesis of this compound, this would hypothetically involve the direct coupling of 2-methylphenol with a 4-fluorophenyl source at the C4 position. The development of new catalysts and methods for such selective C-H functionalizations is a major focus of modern organic synthesis. nih.gov
Chiral Synthesis and Stereochemical Control
While this compound is not a chiral molecule, the principles of stereochemical control are paramount in the synthesis of many related substituted biphenyls. When sufficient steric hindrance is present around the biaryl axis (typically with substituents at the 2, 2', 6, and 6' positions), rotation around the C-C single bond is restricted, leading to a form of axial chirality known as atropisomerism. nih.gov The synthesis of single enantiomers of such chiral biaryls is crucial as they are widely used as ligands in asymmetric catalysis. chemrxiv.orgnih.gov
Enantioselective Synthesis Approaches
Achieving high enantioselectivity in the synthesis of axially chiral biaryls is a significant challenge. Several strategies have been developed to this end.
Asymmetric Coupling with Chiral Ligands : This approach utilizes a chiral catalyst, typically a palladium complex bearing a chiral phosphine (B1218219) ligand, to control the stereochemical outcome of the cross-coupling reaction. nih.govnih.gov The chiral environment created by the ligand favors the formation of one atropisomer over the other.
Central-to-Axial Chirality Transfer : This elegant strategy involves the synthesis of a non-aromatic precursor containing traditional sp³ stereocenters. nih.gov A subsequent reaction, often a Lewis acid-triggered double aromatization, converts the precursor into the biaryl system. nih.gov During this process, the stereochemical information from the initial centers is efficiently transferred to the newly formed chiral axis, often with very high enantioselectivity. nih.gov
Diastereoisomeric Mixture Resolution
A classical but effective method for obtaining enantiomerically pure compounds is through the resolution of diastereomeric mixtures. nih.gov This process involves the following steps:
A racemic mixture of the chiral biphenyl is reacted with a single enantiomer of a chiral resolving agent, forming a mixture of two diastereomers.
Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention). This difference allows for their separation using standard laboratory techniques such as fractional crystallization or chromatography. acs.org
Once the diastereomers are separated, the chiral resolving agent is chemically removed from each, yielding the two pure enantiomers of the original biphenyl compound.
While often more tedious than direct asymmetric synthesis, resolution remains a vital tool, especially when a suitable enantioselective method is not available. nih.govacs.org
Structural Elucidation and Spectroscopic Characterization of 4 Fluoro 2 Methyl 1,1 Biphenyl 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectral Analysis
Specific experimental ¹H NMR data for 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol, including chemical shifts, multiplicities, and coupling constants for the aromatic and methyl protons, are not available in the surveyed literature.
Carbon-13 (¹³C) NMR Spectral Analysis
Detailed ¹³C NMR spectral data, which would reveal the chemical shifts of the individual carbon atoms in the biphenyl (B1667301) backbone and the methyl group of this compound, has not been publicly reported.
Fluorine-19 (¹⁹F) NMR Spectroscopy
The ¹⁹F NMR spectrum, which would provide a distinct signal for the fluorine atom and valuable information about its electronic environment and coupling with neighboring protons, is not documented for this compound.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
A characteristic IR spectrum for this compound, which would confirm the presence of the hydroxyl (O-H), methyl (C-H), and fluoro (C-F) functional groups through their vibrational frequencies, is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Information regarding the UV-Vis absorption spectrum of this compound, including its maximum absorption wavelengths (λmax) which are indicative of its electronic structure, could not be found.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of a molecule's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a critical step in the identification of a newly synthesized or isolated compound. An HRMS analysis of this compound would be expected to yield a precise mass measurement that corresponds to its chemical formula, C13H11FO. However, specific experimental HRMS data, including measured mass and calculated elemental composition, are not currently published in readily searchable scientific literature.
Interactive Data Table: Hypothetical HRMS Data
The following table is a representation of the type of data that would be generated from an HRMS analysis and is for illustrative purposes only, as experimental data could not be located.
| Parameter | Expected Value |
| Molecular Formula | C13H11FO |
| Calculated Mass | 202.0794 |
| Ionization Mode | ESI+ / ESI- |
| Adduct | [M+H]+ / [M-H]- |
| Measured m/z | Not Available |
| Mass Error (ppm) | Not Available |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive proof of the connectivity of the atoms in this compound and reveal details about its conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. The successful crystallization of the compound is a prerequisite for this analysis. A search of crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound.
Interactive Data Table: Hypothetical Crystallographic Data
The following table illustrates the typical parameters reported in a crystallographic study and is for illustrative purposes only, as no experimental data for this compound could be found.
| Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | Not Available |
| Volume (ų) | Not Available |
| Z (Molecules per unit cell) | Not Available |
| Density (calculated) (g/cm³) | Not Available |
| R-factor (%) | Not Available |
The absence of this specific information highlights a potential area for future research in the chemical sciences. The synthesis and subsequent detailed characterization of this compound would contribute valuable data to the broader understanding of substituted biphenyl compounds.
Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Methyl 1,1 Biphenyl 4 Ol
Oxidation Reactions and Mechanisms
The oxidation of 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol can proceed at two primary sites: the phenolic hydroxyl group and the methyl group. The specific reaction conditions and oxidizing agents employed will determine the final products.
Oxidation of the Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, often leading to the formation of quinone-type structures. In the case of this compound, oxidation can result in the corresponding p-benzoquinone derivative. The mechanism typically involves the formation of a phenoxy radical, which can then undergo further oxidation. The presence of the biphenyl (B1667301) system can influence the stability of this radical intermediate.
Oxidation of the Methyl Group: The methyl group attached to the biphenyl core can be oxidized to a carboxylic acid under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromic acid. This is a common transformation for alkyl groups on an aromatic ring. harvard.edu The progression involves a series of two-electron oxidations, potentially proceeding through alcohol and aldehyde intermediates before yielding the final carboxylic acid. harvard.edu
Oxidative Coupling: Phenolic compounds can undergo oxidative coupling reactions, often catalyzed by transition metals, to form C-C or C-O linked dimers and polymers. The specific regioselectivity of this coupling would be influenced by the steric hindrance from the ortho-methyl group and the electronic effects of the substituents.
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent | Reaction Site | Potential Product |
|---|---|---|
| Mild Oxidants (e.g., Fremy's salt) | Hydroxyl Group | 2-Methyl-4'-(fluoro)biphenyl-1,4-quinone |
| Strong Oxidants (e.g., KMnO₄, heat) | Methyl Group | 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-2-carboxylic acid |
Reactions at the Hydroxyl Group
The phenolic hydroxyl group is a key site for functionalization, enabling the synthesis of a variety of derivatives through reactions such as etherification and esterification.
Etherification (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride, NaH) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide to form an ether. The choice of base and solvent is crucial to ensure efficient reaction and avoid side reactions.
Esterification: The compound can react with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding ester. This reaction is a standard method for protecting or modifying hydroxyl groups. For example, reaction with acetyl chloride would yield 4'-fluoro-2-methyl-[1,1'-biphenyl]-4-yl acetate.
O-Difluoromethylation: The hydroxyl group can be converted to a difluoromethoxy group using difluorocarbene precursors. cas.cn This modification is often used in medicinal chemistry to increase lipophilicity and metabolic stability.
Reactivity of the Fluorine Substituent
The fluorine atom on the biphenyl ring significantly influences the molecule's electronic properties and stability. The carbon-fluorine bond is exceptionally strong, making the fluorine substituent generally unreactive under standard conditions.
Nucleophilic Aromatic Substitution (SNAr): Substitution of the fluorine atom is challenging due to the strength of the C-F bond and the electron-rich nature of the aromatic ring. Such reactions typically require harsh conditions (high temperature and pressure) and the presence of strong nucleophiles. The reactivity could be enhanced if additional strong electron-withdrawing groups were present on the same ring, which is not the case here.
Influence on Acidity: The electronegative fluorine atom can influence the acidity (pKa) of the distant phenolic hydroxyl group through inductive effects transmitted across the biphenyl system.
The incorporation of fluorine often brings about unique chemical reactivities that may not be observed in their non-fluorinated counterparts. semanticscholar.org
Electrophilic and Nucleophilic Reactivity of the Biphenyl Core
The biphenyl core's reactivity towards electrophiles and nucleophiles is directed by the existing substituents.
Electrophilic Aromatic Substitution (EAS):
Ring A (with -OH and -CH₃): The hydroxyl group is a powerful activating, ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing. Together, they strongly activate this ring towards electrophilic attack. The primary positions for substitution would be ortho to the hydroxyl group (position 3 and 5), with the steric bulk of the methyl group and the other phenyl ring potentially favoring the less hindered position 5.
Ring B (with -F): The fluorine atom is a deactivating, yet ortho-, para-directing group due to the competing inductive withdrawal and resonance donation effects. This ring is significantly less reactive towards electrophiles than Ring A.
Nucleophilic Reactivity:
The biphenyl core itself is electron-rich and not inherently reactive towards nucleophiles. Nucleophilic attack on the aromatic system is uncommon unless activated by potent electron-withdrawing groups. nih.gov
Table 2: Regioselectivity in Electrophilic Aromatic Substitution
| Reagent Type | Target Ring | Predicted Major Product Position(s) | Rationale |
|---|---|---|---|
| Electrophile (e.g., Br₂, FeBr₃) | Ring A | Position 3 and/or 5 | Strong activation by -OH and -CH₃ groups. |
Degradation Pathways and Stability Studies
The stability of this compound is influenced by environmental factors and metabolic processes.
Metabolic Degradation: In biological systems, biphenyl compounds are often metabolized by cytochrome P450 enzymes. nih.gov Potential degradation pathways for this molecule include:
Hydroxylation: Additional hydroxyl groups may be introduced onto one or both aromatic rings.
O-Glucuronidation/Sulfation: The existing phenolic hydroxyl group is a prime site for conjugation with glucuronic acid or sulfate, which increases water solubility and facilitates excretion. nih.gov
Oxidation of the Methyl Group: The methyl group can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid. The presence of the fluorine atom can enhance metabolic stability by blocking a potential site of hydroxylation. nih.gov
Microbial Degradation: Certain microorganisms can degrade biphenyls. The typical pathway involves dioxygenase-catalyzed introduction of two hydroxyl groups (dihydroxylation) onto one of the rings, followed by ring cleavage. nih.gov For this compound, degradation would likely initiate on the non-fluorinated ring.
Pharmacological and Biological Research Foundations of Biphenyl Structures
Mechanistic Investigations of Enzyme Inhibition (e.g., prostaglandin (B15479496) synthesis)
Biphenyl (B1667301) derivatives are well-documented as potent enzyme inhibitors, a mechanism central to their therapeutic effects. A prominent example is their role in inhibiting prostaglandin synthesis, which is a key process in inflammation. nih.gov
Non-steroidal anti-inflammatory drugs (NSAIDs) with a biphenyl structure, such as flurbiprofen (B1673479) and felbinac, exert their effects by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2). rsc.orgresearchgate.net These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation. nih.gov The inhibition of COX enzymes by these drugs reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. nih.gov Research into analogues of the biphenyl-containing drug felbinac has led to the development of compounds with even higher anti-inflammatory activity and a better safety profile. For instance, modifying the carboxylic acid group of felbinac to a 1,3,4-oxadiazole (B1194373) ring has produced derivatives with significant anti-inflammatory and analgesic properties. researchgate.net
Beyond COX enzymes, biphenyl-containing compounds have been designed to inhibit other critical enzymes:
Matrix Metalloproteinases (MMPs): A series of biphenylsulfonamide derivatives were prepared and evaluated for their ability to inhibit MMPs, which are involved in tissue remodeling and diseases like arthritis and cancer. nih.gov
Kinesin Spindle Protein (KSP): Biphenyl compounds have been synthesized as inhibitors of KSP, a motor protein essential for cell division. nih.gov Targeting KSP is a strategy for developing antimitotic agents for cancer therapy, and studies have confirmed that these compounds can induce cell-cycle arrest. nih.gov
Table 1: Enzyme Inhibition by Biphenyl Derivatives
| Compound Class | Target Enzyme | Biological Effect | Example Compound |
|---|---|---|---|
| NSAIDs | Cyclooxygenase (COX) | Anti-inflammatory, Analgesic | Flurbiprofen, Felbinac |
| Biphenylsulfonamides | Matrix Metalloproteinases (MMPs) | Inhibition of tissue degradation | (S)-2-(Biphenyl-4-sulfonylamino)-3-methylbutyric acid derivatives |
| Biphenyl Urea (B33335)/Thiourea (B124793) | Kinesin Spindle Protein (KSP) | Antimitotic (Anti-cancer) | Biphenyl urea/thiourea derivatives |
Receptor Modulation Studies (e.g., dopamine (B1211576) D1 receptor positive allosteric modulation)
Biphenyl structures are integral to the design of molecules that modulate receptor activity. A key area of research is the development of positive allosteric modulators (PAMs) for G protein-coupled receptors (GPCRs), such as the dopamine D1 receptor. biorxiv.org The D1 receptor is crucial for processes like motor activity and cognition, making it a target for treating neuropsychiatric disorders. nih.gov
Unlike traditional agonists that directly activate a receptor, PAMs bind to a different site (an allosteric site) on the receptor. biorxiv.org This binding doesn't activate the receptor on its own but enhances the response of the receptor to its natural ligand (in this case, dopamine). mdpi.com This approach offers several advantages, including greater subtype selectivity and a lower risk of the desensitization or "tachyphylaxis" often seen with prolonged agonist use. biorxiv.orgnih.gov
The discovery of biphenyl derivatives as D1 receptor PAMs has opened new therapeutic possibilities. researchgate.net For example, screening of chemical libraries has identified biphenyl compounds that potentiate D1 receptor signaling. researchgate.net Molecular dynamics simulations have provided insights into how these PAMs bind near intracellular loop 2 of the D1 receptor, inducing conformational changes that enhance G protein coupling and signaling. biorxiv.org Compounds like DETQ and its analogue LY3154207 are examples of D1 PAMs that have been studied for their potential in treating conditions like Parkinson's disease and cognitive deficits. nih.gov
Table 2: Biphenyl Derivatives as D1 Receptor Positive Allosteric Modulators (PAMs)
| Compound | Type | Key Finding | Potential Application |
|---|---|---|---|
| DETQ | D1 PAM | Increases locomotor activity over a wide dose-range without tachyphylaxis in animal models. nih.gov | Neuropsychiatric disorders, Parkinson's disease |
| LY3154207 | D1 PAM | Close analog of DETQ, advanced to Phase 2 clinical trials. nih.gov | Neuropsychiatric disorders |
| 4′-Methoxy-[1,1′-biphenyl]-4-carbaldehyde | D1 PAM Hit | Identified from library screening, served as a basis for developing more potent biphenyl PAMs. researchgate.net | Drug Discovery Lead Compound |
Antibacterial Activity Mechanisms of Biphenyl Derivatives
With the rise of antibiotic-resistant bacteria, there is an urgent need for new antibacterial agents with novel structures. nih.govnih.gov Biphenyl derivatives have emerged as a promising class of compounds in this area. rsc.orgtsijournals.com Research has demonstrated that synthetic biphenyls can exhibit potent activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains. nih.govnih.govresearchgate.net
One notable study synthesized a series of biphenyls and found that compounds like 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol (a structural relative of the subject compound) showed inhibitory activity comparable to the antibiotic ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii. nih.govresearchgate.net Another derivative, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol , was highly effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net
The proposed mechanisms for their antibacterial action include the inhibition of essential bacterial enzymes. For instance, in silico docking studies have suggested that biphenyl sulfonamide derivatives may act as inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. ijcce.ac.ir The disruption of this pathway would inhibit bacterial growth. The broad applicability of these compounds suggests they can provide novel chemical structures for developing effective antibiotics against resistant bacteria. nih.govnih.gov
Table 3: Minimum Inhibitory Concentration (MIC) of Biphenyl Derivatives Against Resistant Bacteria
| Compound | Bacterium | MIC (μg/mL) |
|---|---|---|
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 nih.gov |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Multidrug-resistant Enterococcus faecalis | 6.25 nih.gov |
| 4'-Fluoro-[1,1'-biphenyl]-3,4,5-triol (6g) | Carbapenem-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin nih.gov |
Structure-Activity Relationship (SAR) Studies in Biphenyl-Containing Compounds
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org By systematically modifying the structure of a lead compound, chemists can identify the key chemical groups, or pharmacophores, responsible for its therapeutic effects and optimize its potency and selectivity. wikipedia.orgyoutube.com
For biphenyl-containing compounds, SAR studies have yielded critical insights:
Substitution Patterns: The position and nature of substituents on the biphenyl rings are paramount. For antibacterial activity, studies indicated that having a strong electron-withdrawing group (like a trifluoromethyl or fluoro group) on one ring and hydroxyl groups on the other was beneficial for potency. nih.govresearchgate.net
Planarity and Conformation: The torsional angle between the two phenyl rings, which is influenced by substituents at the ortho positions, affects how the molecule fits into a receptor or enzyme active site. nih.gov While a high degree of planarity was once thought to be essential, it is now understood that the key factor is achieving a conformation that allows for optimal interaction with the biological target. nih.gov
Functional Group Replacement: In the development of MMP inhibitors, replacing a hydrogen atom at the 4'-position with bromine significantly improved both in vitro activity and pharmacokinetic properties. nih.gov Similarly, in the design of KSP inhibitors, replacing a urea linkage with a thiourea group led to an increase in antiproliferative activity in certain cancer cell lines. nih.gov
These studies allow for the rational design of more effective drugs by fine-tuning the molecular architecture of the biphenyl scaffold. nih.govyoutube.com
Table 4: Summary of SAR Findings for Biphenyl Derivatives
| Structural Modification | Target/Activity | Observed Effect | Reference |
|---|---|---|---|
| Addition of 4'-Bromo substituent | MMP Inhibition | Significantly improved in vitro activity and pharmacokinetics. | nih.gov |
| Electron-withdrawing group (e.g., -CF3, -F) on one ring and -OH groups on the other | Antibacterial Activity | Beneficial for inhibitory activity against resistant bacteria. | nih.govresearchgate.net |
| Replacement of Urea with Thiourea | KSP Inhibition | Increased antiproliferative activity in selected cell lines. | nih.gov |
| Functionalization with bulky groups | KSP Inhibition | Led to a loss of activity. | nih.gov |
Interactions with Biological Macromolecules (e.g., protein affinity)
The pharmacological effect of any drug, including those based on a biphenyl scaffold, begins with its interaction with biological macromolecules, primarily proteins. nih.gov The affinity of a compound for its target protein determines its potency and specificity. This binding is governed by a combination of factors, including the molecule's shape, size, and the distribution of its electronic charge, which facilitate non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
The biphenyl structure serves as a scaffold that can be decorated with various functional groups to optimize these interactions. biosynce.com For example, polar functional groups like hydroxyls (-OH) or amines (-NH2) can act as hydrogen bond donors or acceptors, while the phenyl rings themselves contribute to hydrophobic interactions. The presence of a biphenyl group can influence a drug's solubility, its binding affinity for a target protein, and its metabolic stability. biosynce.com
The specific binding mode of biphenyl derivatives has been elucidated in several cases through X-ray crystallography. For instance, crystal structures of the catalytic domain of stromelysin (MMP-3) complexed with biphenylsulfonamide inhibitors revealed how these molecules orient themselves within the enzyme's active site. nih.gov These studies showed differences in the binding modes of inhibitors with a carboxylic acid group versus those with a hydroxamic acid group, explaining their different inhibitory profiles. nih.gov Such detailed understanding of molecular interactions is crucial for designing next-generation therapeutic agents with improved efficacy and selectivity.
Environmental Chemical Behavior and Fate
Environmental Degradation Pathways
The degradation of 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol in the environment is expected to occur through several pathways, primarily driven by microbial activity and photochemical reactions.
Microbial degradation is a significant pathway for the breakdown of biphenyl (B1667301) structures. Microorganisms, particularly bacteria, can utilize biphenyl compounds as a source of carbon and energy. researchgate.net The degradation process often begins with the oxidation of the biphenyl rings. In aerobic environments, dioxygenase enzymes play a crucial role by introducing hydroxyl groups onto the aromatic rings, leading to the formation of catechol-like dihydroxylated metabolites. researchgate.netacs.org These intermediates can then undergo ring cleavage, breaking down the biphenyl structure into smaller, more readily biodegradable compounds. researchgate.net For instance, the microbial degradation of PCBs can lead to the formation of chlorobenzoic acids. nih.gov In anaerobic conditions, reductive dehalogenation can occur, where halogen atoms are removed from the biphenyl structure. researchgate.net
The presence of a fluorine atom on one of the phenyl rings of this compound introduces a high-strength carbon-fluorine bond, which can increase the compound's resistance to degradation. nih.govnih.gov However, the non-fluorinated ring and the hydroxyl group provide sites for initial microbial attack. nih.gov The degradation of fluorinated aromatic compounds has been observed, often proceeding through metabolic pathways similar to their non-halogenated counterparts. researchgate.net
Photodegradation, driven by sunlight, is another potential degradation pathway in surface waters and the atmosphere. Biphenyl compounds can absorb ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. nih.gov In the atmosphere, these compounds can react with hydroxyl radicals, initiating their breakdown. nih.gov The rate of photodegradation is influenced by factors such as the intensity of solar radiation and the presence of other substances in the environment that can act as photosensitizers.
Table 1: Potential Environmental Degradation Pathways for this compound
| Degradation Pathway | Description | Key Environmental Factors |
| Aerobic Biodegradation | Oxidation of the biphenyl rings by microbial dioxygenases, leading to ring cleavage. | Presence of oxygen, microbial populations (e.g., Pseudomonas, Burkholderia), nutrient availability. researchgate.net |
| Anaerobic Biodegradation | Reductive dehalogenation, removing the fluorine atom. | Absence of oxygen, presence of suitable electron donors, specific anaerobic microbial consortia. researchgate.net |
| Photodegradation | Breakdown of the molecule by UV radiation from sunlight. | Sunlight intensity, water clarity (for aquatic environments). nih.gov |
| Atmospheric Oxidation | Reaction with hydroxyl radicals in the atmosphere. | Concentration of hydroxyl radicals, atmospheric conditions. nih.gov |
Biomonitoring Methodologies for Related Chemical Structures
Biomonitoring is the assessment of human or wildlife exposure to chemicals by measuring the substances or their metabolites in biological samples such as blood, urine, or tissue. mdpi.comaphl.org For halogenated biphenyls, including fluorinated and hydroxylated structures, several advanced analytical techniques are employed for their detection and quantification.
The most common and reliable method for analyzing these compounds is gas chromatography coupled with mass spectrometry (GC-MS). mdpi.com This technique offers high sensitivity and selectivity, allowing for the identification and measurement of specific congeners even at very low concentrations in complex biological matrices. mdpi.com Sample preparation is a critical step and often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the target compounds from the biological matrix. mdpi.com
For non-volatile or thermally unstable hydroxylated compounds, derivatization is often necessary before GC-MS analysis. This process converts the hydroxyl group into a less polar and more volatile functional group, improving its chromatographic behavior.
Biomonitoring data provides a measure of the total exposure from all sources, including air, water, food, and consumer products. ca.gov These data are crucial for understanding exposure trends in populations, identifying highly exposed groups, and assessing the effectiveness of public health interventions aimed at reducing exposure. aphl.org The development of biomonitoring equivalents (BEs) helps in the interpretation of biomonitoring data by providing a link between the measured internal concentration and external exposure guidelines. aimspress.com
Table 2: Biomonitoring Methodologies for Halogenated Biphenyls
| Technique | Sample Matrix | Target Analytes | Key Features |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Blood (serum, plasma), breast milk, adipose tissue. mdpi.com | Polychlorinated biphenyls (PCBs), hydroxylated PCBs (OH-PCBs), polybrominated diphenyl ethers (PBDEs). mdpi.comaphl.org | High sensitivity and selectivity, requires derivatization for hydroxylated compounds. |
| High-Resolution Mass Spectrometry (HRMS) | Blood, urine. | Wide range of environmental contaminants. | Provides accurate mass measurements for confident identification of unknown compounds. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Blood, urine. | Non-volatile and thermally labile compounds. | Does not typically require derivatization for hydroxylated compounds. |
Persistence and Transformation in Environmental Compartments
Due to their chemical stability, halogenated biphenyls are classified as persistent organic pollutants (POPs). unep.org This persistence means they can remain in the environment for long periods, resisting degradation. unep.org The persistence of a specific biphenyl congener is often related to its degree of halogenation. unep.org
This compound, with its biphenyl structure, is expected to exhibit a degree of persistence. The strong carbon-fluorine bond contributes to this stability. nih.gov Like PCBs and their hydroxylated metabolites, this compound is likely to partition into fatty tissues of organisms and adsorb to organic matter in soil and sediments due to its lipophilic (fat-loving) nature. unep.orgclu-in.org
Once released into the environment, this compound can undergo transformation. As discussed, microbial metabolism can transform the parent compound into various metabolites. researchgate.net The primary transformation product of many PCBs in organisms and the environment is their hydroxylated form. nih.gov Since this compound is already a hydroxylated compound, its further transformation could involve the addition of more hydroxyl groups or the breakdown of the biphenyl rings. nih.gov
Environmental compartments such as sediments can act as long-term sinks for these compounds. acs.org However, they can also be sources, as the compounds can be released back into the water column through various physical and biological processes. acs.org The transformation of PCBs to OH-PCBs has been observed to occur within sediments, indicating that these environments are active sites for chemical and biological reactions. acs.org
Table 3: Environmental Fate Characteristics of Related Biphenyl Compounds
| Environmental Compartment | Dominant Process | Significance |
| Soil and Sediment | Adsorption to organic matter. clu-in.org | Acts as a long-term sink, reducing bioavailability but increasing persistence. acs.org |
| Water | Photodegradation in surface waters, partitioning to sediment. nih.govclu-in.org | Limited by water solubility; transport to sediment is a major removal mechanism from the water column. |
| Biota | Bioaccumulation in fatty tissues. unep.org | Leads to biomagnification in the food chain. |
| Atmosphere | Long-range transport, atmospheric oxidation. nih.govunep.org | Allows for widespread distribution of the compound far from its original source. |
Future Research Directions and Translational Perspectives
Development of Next-Generation Synthetic Methodologies
Traditional methods for synthesizing biphenyls, such as the Suzuki-Miyaura coupling, are well-established but often require pre-functionalized starting materials and can have limitations regarding substrate scope and sustainability. rsc.orgnih.gov Future research should focus on more atom- and step-economical approaches to synthesize 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol and its derivatives.
Direct C-H Activation/Arylation: A significant advancement would be the development of catalytic systems, often employing metals like palladium or cobalt, that enable the direct coupling of a phenol (B47542) derivative with a fluorinated aromatic ring through C-H bond activation. rsc.orgresearchgate.net This approach would bypass the need for pre-installing activating groups like boronic acids or halides, thus streamlining the synthesis. Research could focus on identifying suitable directing groups and catalysts that can regioselectively target the desired C-H bonds on both aromatic rings, overcoming the steric hindrance from the ortho-methyl group. researchgate.net
Photoredox and Electrocatalysis: Visible-light photoredox catalysis offers a powerful tool for forging C-C bonds under mild conditions. beilstein-journals.orgbeilstein-journals.org Future methodologies could explore the generation of aryl radicals from either the phenolic or the fluoroaromatic precursor, which then couple to form the biphenyl (B1667301) linkage. chemrxiv.org This strategy could offer alternative reaction pathways and functional group tolerance compared to traditional cross-coupling. nih.gov Similarly, electrochemical synthesis presents a reagent-minimal approach to drive the necessary oxidative or reductive coupling steps. oup.com
Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improves safety, and facilitates scalability. acs.org Developing a flow-based synthesis for this compound, potentially integrating multiple steps like C-H activation and purification, would represent a significant leap in manufacturing efficiency. youtube.com This is particularly relevant for producing libraries of related analogues for screening purposes.
| Synthetic Methodology | Potential Advantages for Synthesizing this compound | Key Research Challenge | Relevant Catalyst Systems |
| Direct C-H Activation | Fewer synthetic steps, reduced waste, use of simpler starting materials. rsc.org | Achieving high regioselectivity in the presence of multiple C-H bonds and steric hindrance. | Palladium (Pd), Rhodium (Rh), Cobalt (Co), Copper (Cu). researchgate.netoup.com |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel reactivity pathways. beilstein-journals.orgbeilstein-journals.org | Controlling radical-radical coupling versus side reactions; identifying suitable photosensitizers. | Iridium (Ir) complexes, Ruthenium (Ru) complexes, organic dyes, polysulfides. beilstein-journals.orgchemrxiv.org |
| Flow Chemistry | Improved safety, scalability, process control, and potential for automated multi-step synthesis. acs.org | Optimizing reaction kinetics for flow, managing catalyst deactivation, and integrating inline purification. | Heterogenized catalysts (immobilized on solid supports), packed-bed reactors. youtube.com |
Exploration of Novel Applications in Emerging Technologies
The unique electronic and structural features of this compound, conferred by its fluorine and hydroxyl substituents, make it a candidate for applications beyond traditional pharmaceuticals.
Chemical Sensors and Probes: The phenolic hydroxyl group can act as a hydrogen-bond donor and a proton-responsive site. This feature could be exploited to develop fluorescent or colorimetric sensors. Research could focus on designing systems where the binding of an analyte (e.g., metal ions, anions, or biologically relevant molecules) to the hydroxyl group perturbs the electronic structure of the biphenyl system, leading to a detectable optical response. researchgate.net
Advanced Polymers and Materials: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or tailored surface characteristics. dcceew.gov.au The combination of rigidity from the biphenyl core and functionality from the hydroxyl group makes it an attractive monomer for creating high-performance polymers.
| Emerging Technology | Potential Role of this compound | Key Properties to Investigate |
| Organic Light-Emitting Diodes (OLEDs) | Building block for host materials or hole-transport layers. rsc.org | Photophysical properties (absorption, emission), HOMO/LUMO energy levels, thermal stability, charge carrier mobility. royalsocietypublishing.org |
| Liquid Crystals | Component of liquid crystal mixtures. arabjchem.org | Mesophase behavior, dielectric anisotropy, thermal range of liquid crystalline phase. |
| Chemical Sensors | Core structure for fluorescent or colorimetric probes. | Changes in UV-Vis absorption or fluorescence emission upon binding to specific analytes. researchgate.net |
| High-Performance Polymers | Functional monomer for specialty polymers. | Thermal stability (TGA), glass transition temperature (DSC), mechanical properties, refractive index. |
Advanced Computational Design and Predictive Modeling
Computational chemistry offers powerful tools to predict the behavior of this compound and to guide the design of new derivatives without costly and time-consuming synthesis.
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the molecule's geometric and electronic structure. acs.org Future studies should employ DFT to calculate properties like the dihedral angle between the phenyl rings, the molecular electrostatic potential surface, and the energies of frontier molecular orbitals (HOMO/LUMO). acs.orgbohrium.com This information is crucial for rationalizing its reactivity and predicting its suitability for electronic applications.
Quantitative Structure-Activity Relationship (QSAR): If a biological or material property is identified, QSAR modeling can be used to build a statistical model that correlates structural features with activity. nih.govmedcraveonline.com By synthesizing and testing a small library of analogues of this compound, a predictive 3D-QSAR model could be developed to guide the design of more potent or effective compounds, identifying key steric and electronic features required for the desired function. researchgate.netnih.gov
Machine Learning (ML) and AI: As more data on biphenyl derivatives becomes available, machine learning models can be trained to predict a wide range of properties, from synthetic accessibility to biological activity and material performance. nih.gov Future research could leverage ML to screen virtual libraries of compounds based on the this compound scaffold, identifying promising candidates for synthesis and testing. worldscientific.com
| Computational Method | Objective | Key Parameters & Outputs |
| Density Functional Theory (DFT) | Elucidate electronic structure and predict physicochemical properties. acs.org | HOMO/LUMO energies, electrostatic potential map, bond lengths, dihedral angles, simulated NMR/IR spectra. bohrium.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with a specific activity (e.g., biological potency, material property). nih.gov | Pharmacophore models, contour maps showing favorable/unfavorable regions for steric bulk, hydrophobicity, and electronic character. researchgate.net |
| Machine Learning (ML) | Predict properties for large numbers of virtual compounds; identify complex patterns in data. nih.gov | Predicted activity/property scores, classification of compounds (active/inactive), generation of novel structures. |
Understanding Complex Biological Interactions at a Molecular Level
The specific substitution pattern of this compound suggests it may interact with biological macromolecules in a highly specific manner. Elucidating these interactions is critical for any potential therapeutic development.
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful technique for studying protein-ligand interactions in solution. acs.orgnih.gov Saturation Transfer Difference (STD) NMR can identify which parts of the molecule are in close contact with a target protein. Furthermore, using ¹⁹F NMR could provide a sensitive and clean probe to monitor binding, as the fluorine atom provides a unique spectroscopic handle with no background signal in biological systems. acs.org Chemical shift perturbation studies can map the binding site on the protein. frontiersin.org
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): These biophysical techniques provide quantitative data on binding thermodynamics and kinetics. nih.govirbm.com ITC can directly measure the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile. nih.gov SPR can determine the on-rate (ka) and off-rate (kd) of binding, which is crucial for understanding the duration of the drug-target interaction. irbm.com
Molecular Docking and Dynamics (MD) Simulations: In conjunction with experimental data, computational docking can predict the binding pose of this compound within a protein's active site. researchgate.net Subsequent MD simulations can then explore the stability of this binding pose over time, revealing key intermolecular interactions (e.g., hydrogen bonds with the hydroxyl group, π-π stacking with aromatic residues, or hydrophobic interactions with the methyl group) and conformational changes in both the ligand and the protein.
| Biophysical Technique | Information Gained | Specific Application for this compound |
| Nuclear Magnetic Resonance (NMR) | Binding epitope mapping, structural changes, binding affinity (weak interactions). nih.govresearchgate.net | Using ¹⁹F NMR as a direct probe of binding; identifying protein residues at the binding interface via chemical shift perturbation. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), and entropy (ΔS). nih.gov | Obtaining a full thermodynamic signature of the interaction with a biological target. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (on- and off-rates), binding affinity (Kd). irbm.com | Determining how quickly the compound binds to and dissociates from its target. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. | Providing a definitive atomic-level view of the binding mode and all specific interactions. |
| Molecular Dynamics (MD) Simulation | Stability of binding pose, conformational flexibility, role of solvent. | Simulating the dynamic behavior of the compound in a protein's binding pocket to understand the stability of key interactions. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol, and how can reaction yields be improved?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is widely used for synthesizing biphenyl derivatives. For this compound, coupling a fluorinated aryl boronic acid with a brominated methylphenol derivative is recommended. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced selectivity.
- Solvent : Tetrahydrofuran (THF) or toluene under inert atmosphere.
- Base : K₂CO₃ or Na₂CO₃ to neutralize byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours at 120°C) and improves yields by 15–20% compared to traditional heating .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
| Technique | Purpose | Key Observations |
|---|---|---|
| HPLC | Purity assessment | Retention time comparison against standards; ≥95% purity threshold. |
| ¹H/¹³C NMR | Structural confirmation | Aromatic protons (δ 6.8–7.5 ppm), methyl group (δ 2.3 ppm), and hydroxyl proton (δ 5.1 ppm) . |
| FTIR | Functional groups | O-H stretch (~3200 cm⁻¹), C-F stretch (~1100 cm⁻¹) . |
| X-ray Crystallography | Solid-state conformation | Dihedral angles between biphenyl rings (typically 30–45°) . |
Q. How can researchers address solubility challenges in biological assays for this compound?
- Methodological Answer :
- Solubility Enhancers : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Formulation : Prepare stock solutions in DMSO and dilute in assay buffer with 0.1% Tween-80 to prevent aggregation.
- Validation : Dynamic Light Scattering (DLS) to confirm nanoparticle-free solutions .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Waste Disposal : Collect in halogenated waste containers; incinerate at ≥850°C.
- Acute Toxicity : LD₅₀ (oral, rat) >2000 mg/kg; avoid inhalation of fine powders .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for derivatives of this compound in therapeutic applications?
- Methodological Answer :
- Systematic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2'-position to modulate electronic effects.
- Biological Assays : Test against kinase targets (e.g., EGFR) using fluorescence polarization assays.
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to ATP-binding pockets.
- Case Study : A 3'-nitro derivative showed 3-fold higher inhibition (IC₅₀ = 0.8 μM) than the parent compound .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models.
- Metabolite Identification : Incubate with liver microsomes; identify Phase I/II metabolites via HRMS.
- Orthogonal Assays : Compare enzyme inhibition (in vitro) with tumor xenograft regression (in vivo).
- Example : Poor oral bioavailability (<20%) due to first-pass metabolism may explain reduced in vivo activity despite potent in vitro IC₅₀ values .
Q. How can researchers design experiments to evaluate the compound’s potential in neurodegenerative disease models?
- Methodological Answer :
- In Vitro Models : Primary neuronal cultures treated with Aβ₂₅–₃₅ oligomers; measure neuroprotection via MTT assay.
- In Vivo Models : Transgenic APP/PS1 mice; administer compound intraperitoneally (10 mg/kg/day for 4 weeks).
- Biomarkers : Quantify tau phosphorylation (Western blot) and synaptic density (immunohistochemistry).
- Mechanistic Studies : RNA-seq to identify pathways modulated by the compound (e.g., NF-κB, PI3K/Akt) .
Q. What methodologies are effective in analyzing discrepancies in reported spectroscopic data?
- Methodological Answer :
- Batch Analysis : Compare NMR spectra across multiple synthetic batches; check for solvent residues (e.g., DMSO-d₆ peaks).
- Isotopic Labeling : Synthesize ¹⁸O-labeled compound to confirm hydroxyl group assignment in mass spectrometry.
- Collaborative Trials : Share samples with independent labs for cross-validation (e.g., Round Robin testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
